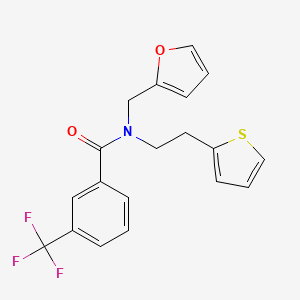

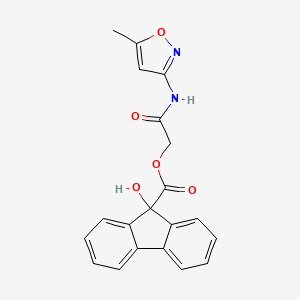

![molecular formula C24H20FN3O5 B2694733 3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-64-6](/img/structure/B2694733.png)

3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

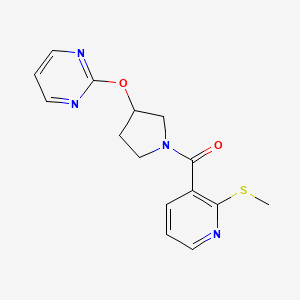

The compound is a complex organic molecule that includes several functional groups and structural features, such as a fluorobenzyl group, a 2H-chromene-3-carbonyl group, and a triazaspiro[4.5]decane-2,4-dione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the 2H-chromene portion of the molecule could potentially be synthesized using strategies developed for the synthesis of 2H-chromenes . Similarly, the triazaspiro[4.5]decane-2,4-dione portion might be synthesized using methods developed for the synthesis of similar spirocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic structure (triazaspiro[4.5]decane), which is a type of cyclic compound where two rings share a single atom. It also includes a 2H-chromene structure, which is a type of oxygen-containing heterocycle .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structures

Research on oxaspirocyclic compounds, closely related to the chemical structure , reveals their synthesis and crystal structures through single crystal X-ray crystallography. These studies provide insight into the molecular architecture and potential interactions in solid-state forms, crucial for understanding the compound's reactivity and applications in material science or pharmaceuticals. For instance, Jinhe Jiang and Wulan Zeng (2016) synthesized two new oxaspirocyclic compounds, examining their crystal structures and molecular interactions (Jiang & Zeng, 2016).

Supramolecular Outcomes of Fluorination

The effects of fluorination on cyclohexane-5-spirohydantoin derivatives were quantitatively assessed, highlighting the impact on intermolecular interactions and supramolecular architectures. These findings are critical for drug design and development, providing insights into how modifications at the molecular level can influence the overall properties of a compound. The research by Kristina Gak Simić et al. (2021) is a notable example of such studies, emphasizing the cooperative effects of intermolecular interactions in fluorinated compounds (Simić et al., 2021).

Antimicrobial and Detoxification Applications

N-Halamine-coated cotton, using a precursor related to the compound , has been synthesized for antimicrobial and detoxification applications. This research demonstrates the potential use of such compounds in developing surfaces or materials with self-sanitizing properties, critical in healthcare and environmental cleaning technologies. The study conducted by X. Ren et al. (2009) explores the bonding of similar compounds onto cotton fabrics, indicating their effectiveness against bacterial strains and their application in oxidizing chemical agents to less toxic derivatives (Ren et al., 2009).

Enhanced Reactivity in Chemical Reactions

The compound's structural analogs have shown enhanced reactivity in chemical reactions, such as the Castagnoli-Cushman reaction with imines. This reactivity is pivotal for synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. A. Rashevskii et al. (2020) discuss the reactivity of cyclic anhydrides in such reactions, underscoring the utility of spiro compounds in organic synthesis (Rashevskii et al., 2020).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and studying its potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its complex structure and the presence of multiple functional groups .

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O5/c25-17-7-5-15(6-8-17)14-28-22(31)24(26-23(28)32)9-11-27(12-10-24)20(29)18-13-16-3-1-2-4-19(16)33-21(18)30/h1-8,13H,9-12,14H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYZFCFXASADEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)